5-CARBOXYFLUORESCEIN DIPIVALATE N-HYDROXYSUCCINIMIDE ESTER

Descripción general

Descripción

5-Carboxyfluorescein Dipivalate NHS Ester: is a derivative of fluorescein dye, widely used in various scientific applications. This compound is known for its ability to label antibodies and other probes, making it a valuable tool in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyfluorescein Dipivalate NHS Ester involves the reaction of 5-carboxyfluorescein with dipivaloyl chloride to form the dipivalate ester. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, often involving continuous flow chemistry techniques .

Análisis De Reacciones Químicas

Types of Reactions: 5-Carboxyfluorescein Dipivalate NHS Ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)

Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at pH 7.0 to 9.0

Major Products: The major product formed from these reactions is a bioconjugate where the fluorescein dye is covalently attached to a protein or other biomolecule .

Aplicaciones Científicas De Investigación

Introduction to 5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester

This compound is a derivative of fluorescein, a widely used fluorescent dye in biological research. This compound is characterized by its ability to react with amines, making it particularly useful for labeling proteins, peptides, and nucleotides in various assays. Its applications span across multiple fields including biochemistry, molecular biology, and clinical diagnostics.

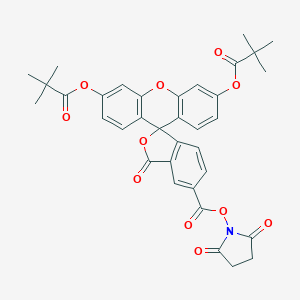

Structure

The compound features a complex structure that includes a fluorescein backbone modified with dipivalate and N-hydroxysuccinimide ester groups, enhancing its reactivity towards amine-containing biomolecules.

Applications in Scientific Research

This compound has several important applications:

Protein Labeling

This compound is extensively used for labeling proteins in fluorescence microscopy and flow cytometry. The N-hydroxysuccinimide ester group reacts with primary amines on proteins, allowing for the formation of stable conjugates.

Case Study

In a study involving the tracking of protein interactions in live cells, researchers utilized this compound to label antibodies. The labeled antibodies were then used in immunofluorescence assays to visualize protein localization within cellular compartments.

Nucleotide Labeling

The compound can also be employed to label oligonucleotides for hybridization studies. This application is crucial in techniques such as quantitative PCR and situ hybridization.

Case Study

A research team labeled DNA probes with this compound to detect specific RNA sequences in tissue samples. The fluorescence signals allowed for precise localization of gene expression patterns.

Drug Development

In pharmaceutical research, this compound is used to create fluorescent derivatives of drugs for pharmacokinetic studies. It aids in understanding drug distribution and metabolism within biological systems.

Case Study

In a pharmacokinetic study of a new anti-cancer drug, researchers conjugated the drug with this compound. The fluorescent properties enabled real-time monitoring of drug levels in vivo using fluorescence imaging techniques.

Flow Cytometry

The compound serves as a vital reagent in flow cytometry applications, enabling the detection of multiple cell populations based on their fluorescent characteristics.

Case Study

A study utilized this compound to label different cell types within a mixed population. By employing flow cytometry, researchers could effectively analyze cell surface markers and assess immune responses.

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Protein Labeling | Conjugation with antibodies | High specificity and sensitivity |

| Nucleotide Labeling | Labeling oligonucleotides for hybridization | Enhanced detection of RNA/DNA |

| Drug Development | Creating fluorescent drug derivatives | Real-time monitoring of drug behavior |

| Flow Cytometry | Detection of cell populations | Multiplexing capabilities |

Mecanismo De Acción

The mechanism of action of 5-Carboxyfluorescein Dipivalate NHS Ester involves the formation of a covalent bond between the NHS ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescein dye to the target, allowing for its detection and visualization using fluorescence-based techniques .

Comparación Con Compuestos Similares

5-Carboxyfluorescein Succinimidyl Ester: Similar in structure but lacks the dipivalate groups, making it less hydrophobic and potentially less stable in certain conditions.

Fluorescein Isothiocyanate (FITC): Another commonly used fluorescent dye, but it reacts with primary amines through a different mechanism involving isothiocyanate groups.

Uniqueness: 5-Carboxyfluorescein Dipivalate NHS Ester is unique due to its enhanced stability and specificity for primary amines, making it a preferred choice for labeling applications where stability and specificity are critical .

Actividad Biológica

5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester (commonly referred to as 5-CF-DP-NHS) is a fluorescent compound widely utilized in biological and biochemical research. Its structure allows for effective labeling of biomolecules, making it a valuable tool in various applications, including protein labeling and tracking cellular processes.

- Molecular Formula: C₃₅H₃₁N₁O₁₁

- Molecular Weight: 641.62 g/mol

- CAS Number: 186032-65-5

- Storage Conditions: -20°C for long-term storage; room temperature for shipping.

5-CF-DP-NHS functions primarily through its reactivity with amine groups on proteins and other biomolecules. The N-hydroxysuccinimide (NHS) moiety facilitates the formation of stable amide bonds with primary amines, resulting in covalent labeling. This property is crucial for enhancing the detection and quantification of proteins in various assays.

Biological Applications

The compound's fluorescent properties enable its use in several biological contexts:

- Protein Labeling: 5-CF-DP-NHS is commonly used to label proteins for fluorescence microscopy and flow cytometry, allowing researchers to visualize protein localization and dynamics within cells.

- Cell Tracking: By conjugating this dye to cell-surface proteins, it can be used to track cell migration and interaction in live-cell imaging studies.

- Nucleotide Labeling: It is also employed in labeling nucleotides for applications in molecular biology, including PCR and sequencing.

Case Study 1: Protein Localization

In a study investigating the localization of tubulin in neuronal cells, researchers used 5-CF-DP-NHS to label tubulin proteins. The fluorescent signal enabled visualization of microtubule dynamics during neuronal development, demonstrating the compound's efficacy in live-cell imaging (Source: Sigma-Aldrich).

Case Study 2: Cell Migration Analysis

Another study utilized 5-CF-DP-NHS to label immune cells for tracking their migration patterns during inflammation. The fluorescently labeled cells were injected into a model organism, allowing real-time monitoring of their movement and interactions with other cell types (Source: MedChemExpress).

Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Sigma-Aldrich Study | Protein Labeling | Demonstrated successful labeling of tubulin with high specificity and minimal background fluorescence. |

| MedChemExpress Study | Cell Tracking | Enabled detailed analysis of immune cell migration dynamics, providing insights into inflammatory responses. |

| BenchChem Study | Nucleotide Labeling | Showed effective incorporation into DNA strands, enhancing detection sensitivity in PCR assays. |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-23-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-24(26)35(23)22-10-7-18(15-21(22)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACUWLWNJGISGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104307 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186032-65-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186032-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.